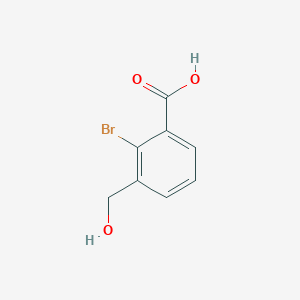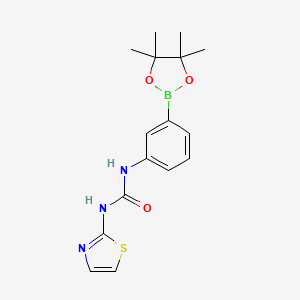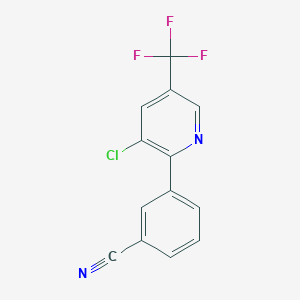
Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its unique structural and electronic properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride typically involves the reaction of meso-tetra (4-sulfonatophenyl) porphyrin with a tin(IV) chloride source. The reaction is usually carried out in an acidic aqueous medium to facilitate the incorporation of the tin ion into the porphyrin ring .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing techniques such as crystallization and chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by light or chemical oxidants.
Reduction: It can also undergo reduction reactions, typically involving reducing agents like sodium borohydride.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Sodium borohydride and other hydride donors are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state species, while reduction typically yields lower oxidation state products .
Wissenschaftliche Forschungsanwendungen
Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells.
Medicine: Its photodynamic properties make it a candidate for use in medical imaging and treatment.
Wirkmechanismus
The mechanism by which Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride exerts its effects involves its ability to absorb light and transfer energy or electrons. This property is utilized in photodynamic therapy, where the compound generates reactive oxygen species upon light activation, leading to cell damage and death. The molecular targets include cellular components such as membranes and proteins, and the pathways involved are primarily oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sn(iv) meso-tetra (4-pyridyl) porphine dichloride: Similar in structure but with pyridyl groups instead of sulfonatophenyl groups.
Meso-tetra (4-sulfonatophenyl) porphyrin: Lacks the tin(IV) ion but shares the sulfonatophenyl groups.
Uniqueness
Sn(iv) meso-tetra (4-sulfonatophenyl) porphine dichloride is unique due to its combination of a tin(IV) ion and sulfonatophenyl groups, which confer distinct electronic and photophysical properties. These properties make it particularly effective in applications requiring light absorption and electron transfer .
Eigenschaften
Molekularformel |
C44H28Cl2N4O12S4Sn |
|---|---|
Molekulargewicht |
1122.6 g/mol |
IUPAC-Name |
4-[22,22-dichloro-7,12,17-tris(4-sulfophenyl)-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-2-yl]benzenesulfonic acid |
InChI |
InChI=1S/C44H28N4O12S4.2ClH.Sn/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);2*1H;/q-2;;;+4/p-2 |
InChI-Schlüssel |
KUHVLQCLMSDOMB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[Sn](N45)(Cl)Cl)C8=CC=C(C=C8)S(=O)(=O)O)C=C6)C9=CC=C(C=C9)S(=O)(=O)O)C1=CC=C(C=C1)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate](/img/structure/B12341071.png)



![6-(Propan-2-yl)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B12341099.png)
![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)


![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)



